REACTION_SMILES
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[C:1]([O:2][C:3](=[O:4])[NH:7][c:8]1[c:9]([F:18])[c:10]([O:15][CH2:16][CH3:17])[cH:11][cH:12][c:13]1[F:14])([CH3:5])([CH3:6])[CH3:19].[Cl:27][CH2:28][Cl:29].[OH:20][C:21]([C:22]([F:23])([F:24])[F:25])=[O:26]>>[NH2:7][c:8]1[c:9]([F:18])[c:10]([O:15][CH2:16][CH3:17])[cH:11][cH:12][c:13]1[F:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOc1ccc(F)c(NC(=O)OC(C)(C)C)c1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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CCOc1ccc(F)c(N)c1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |